2-Methyl-3-(piperidin-1-ylmethyl)-5-(propan-2-yl)cyclohexanol

Description

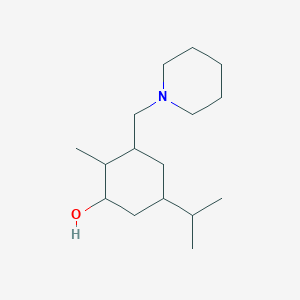

2-Methyl-3-(piperidin-1-ylmethyl)-5-(propan-2-yl)cyclohexanol is a cyclohexanol derivative featuring a methyl group at position 2, an isopropyl group at position 5, and a piperidin-1-ylmethyl substituent at position 3. This compound is structurally related to menthol (5-methyl-2-(propan-2-yl)cyclohexanol), a well-characterized cyclic monoterpene alcohol widely used in pharmaceuticals and cosmetics for its cooling and analgesic properties .

Properties

CAS No. |

6629-64-7 |

|---|---|

Molecular Formula |

C16H31NO |

Molecular Weight |

253.42 g/mol |

IUPAC Name |

2-methyl-3-(piperidin-1-ylmethyl)-5-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C16H31NO/c1-12(2)14-9-15(13(3)16(18)10-14)11-17-7-5-4-6-8-17/h12-16,18H,4-11H2,1-3H3 |

InChI Key |

HHGGWQPKVIPABL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(CC1O)C(C)C)CN2CCCCC2 |

Origin of Product |

United States |

Biological Activity

2-Methyl-3-(piperidin-1-ylmethyl)-5-(propan-2-yl)cyclohexanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H29N1O

- Molecular Weight : 255.42 g/mol

This structure incorporates a piperidine ring, which is known for its diverse biological activities, including neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperidine derivatives often exhibit activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including cognition and memory.

Antifungal Activity

Recent studies have shown that piperidine derivatives can possess antifungal properties. For instance, research involving derivatives similar to this compound demonstrated significant antifungal activity against Candida auris, a pathogen resistant to many antifungal treatments. The mechanisms identified include disruption of cell membrane integrity and induction of apoptosis in fungal cells .

Anticancer Potential

Piperidine-based compounds have also been investigated for their anticancer properties. A study reported that piperidine derivatives could induce apoptosis in cancer cells, showing promise as potential agents in cancer therapy. The compound's ability to inhibit cell proliferation and induce cell cycle arrest was noted, particularly in hypopharyngeal tumor models .

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of piperidine derivatives, several compounds were synthesized and tested against clinical isolates of C. auris. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity .

| Compound | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| pta1 | 0.24 | 0.97 |

| pta2 | 0.50 | 1.50 |

| pta3 | 0.97 | 3.90 |

Study 2: Anticancer Activity

Another study focused on the anticancer potential of piperidine derivatives showed that certain compounds led to significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The findings suggested that structural modifications in piperidine derivatives could enhance their therapeutic efficacy.

Comparison with Similar Compounds

Menthol (5-Methyl-2-(propan-2-yl)cyclohexanol)

Structural Similarities :

- Both compounds share a cyclohexanol backbone with methyl and isopropyl substituents at positions 2 and 5, respectively. Key Differences:

- The target compound includes a piperidin-1-ylmethyl group at position 3, absent in menthol.

- Physicochemical Properties: Menthol has a molecular weight of 156.27 g/mol (C₁₀H₂₀O) and a logP of ~3.4, indicating high lipophilicity . Pharmacological Notes:

- Menthol activates TRPM8 receptors, mediating its cooling effects. The piperidine moiety in the target compound may confer affinity for neurological targets (e.g., sigma or opioid receptors), though specific data are lacking .

CP-47,497 (5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol)

Structural Similarities :

- Both compounds feature a hydroxylated cyclohexane ring.

Key Differences : - CP-47,497 contains a phenolic ring with a dimethylheptyl chain, while the target compound lacks aromaticity and has a smaller isopropyl group.

- Physicochemical Properties: CP-47,497’s extended alkyl chain increases lipophilicity (logP > 6), favoring cannabinoid receptor binding . Pharmacological Notes:

- CP-47,497 is a synthetic cannabinoid receptor agonist. The target compound’s structural divergence suggests distinct receptor interactions, though this requires validation .

Piperidinylmethyl-Substituted Indoles ( Compounds)

Structural Similarities :

- Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) share the piperidinylmethyl motif .

Key Differences : - The indole core in these compounds contrasts with the cyclohexanol backbone of the target compound. Pharmacological Notes:

- Piperidinylmethyl-substituted indoles often exhibit CNS activity due to their amine functionality. The target compound’s cyclohexanol core may instead favor peripheral targets (e.g., anti-inflammatory or analgesic pathways) .

1-{[5-Methyl-2-(Propan-2-yl)cyclohexyl]oxy}-3-(Propan-2-ylamino)propan-2-ol Hydrochloride

Structural Similarities :

- Both compounds have a substituted cyclohexanol moiety. Key Differences:

- The ether and secondary amine groups in this compound differ from the tertiary amine in the target compound.

- Pharmacological Notes:

- The secondary amine may confer adrenergic receptor activity, whereas the tertiary amine in the target compound could interact with muscarinic or histaminergic receptors .

Research Implications

- Synthetic Challenges : The piperidinylmethyl group may require specialized alkylation or Mannich reactions, as seen in compounds .

- Pharmacological Screening : Priority should be given to assays evaluating TRP channel modulation, given structural parallels to menthol, and neurological receptor panels due to the piperidine moiety.

- Safety Considerations : Piperidine derivatives can exhibit toxicity; rigorous ADMET profiling is recommended.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(piperidin-1-ylmethyl)-5-(propan-2-yl)cyclohexanol, and what key intermediates are involved?

- Methodology : Multi-step synthesis typically begins with a cyclohexanol core. Substituents like the piperidinylmethyl and isopropyl groups are introduced via sequential condensation (e.g., Schiff base formation) and nucleophilic substitution reactions. For example, the piperidine moiety can be attached using reductive amination or alkylation under inert conditions . Intermediate characterization via H/C NMR and HPLC ensures purity (>98%) .

Q. How can researchers characterize the stereochemistry and conformational stability of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry, as seen in structurally similar cyclohexanol derivatives . Computational methods (DFT or molecular mechanics) can predict low-energy conformers, while dynamic NMR studies at variable temperatures assess rotational barriers of the piperidinylmethyl group .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology : Screen for antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains. Anti-inflammatory potential is assessed via COX-1/2 inhibition assays, and cytotoxicity via MTT testing on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC values .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates in key steps like piperidinylmethylation. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energy barriers, while machine learning models (e.g., Bayesian optimization) narrow experimental conditions (solvent, catalyst, temperature) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodology : Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Compare structural analogs to isolate substituent effects (e.g., replacing piperidine with morpholine). Meta-analysis of dose-response data across studies identifies outliers due to solvent/pH variations .

Q. How does stereochemistry influence receptor binding in pharmacological studies?

- Methodology : Enantiomer separation via chiral HPLC or enzymatic resolution. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like opioid receptors. In vitro assays on isolated enantiomers quantify differences in potency (e.g., 10-fold higher affinity for (3R)-enantiomer vs. (3S)) .

Q. What advanced techniques quantify degradation products under physiological conditions?

- Methodology : Simulate metabolic pathways using liver microsomes (e.g., human S9 fraction) and analyze via LC-HRMS. Accelerated stability studies (40°C/75% RH for 6 months) track hydrolytic/oxidative degradation. MS/MS fragmentation maps identify major degradation pathways (e.g., piperidine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.